molecular formula C15H15N3O2 B565194 N'-Desmethyl Amonafide-d5 CAS No. 1215400-25-1

N'-Desmethyl Amonafide-d5

Cat. No.: B565194
CAS No.: 1215400-25-1
M. Wt: 274.335
InChI Key: JFLYCGLQHZUVQZ-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Desmethyl Amonafide-d5 is a deuterated analog of N’-Desmethyl Amonafide, which is a metabolite of Amonafide. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of N’-Desmethyl Amonafide-d5 is C15H10D5N3O2, and it has a molecular weight of 274.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Desmethyl Amonafide-d5 typically involves the deuteration of N’-Desmethyl Amonafide. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of N’-Desmethyl Amonafide-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-Desmethyl Amonafide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

N’-Desmethyl Amonafide-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Investigated for its potential use in cancer treatment as it is a metabolite of Amonafide, a known anti-cancer agent.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

N’-Desmethyl Amonafide-d5 exerts its effects primarily through its interaction with DNA. It acts as a DNA intercalating agent and inhibits the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription. The molecular targets include DNA topoisomerase II-alpha and DNA topoisomerase II-beta .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Desmethyl Amonafide-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential .

Properties

IUPAC Name

5-amino-2-[2,2-dideuterio-2-(trideuteriomethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYCGLQHZUVQZ-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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